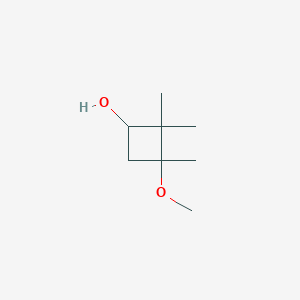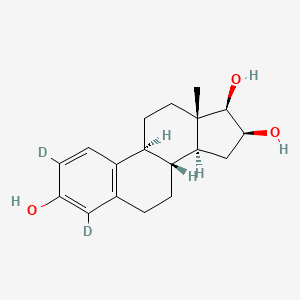
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol
Descripción general
Descripción
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by its unique structure, which includes deuterium atoms at specific positions, potentially altering its biological activity and metabolic stability.
Aplicaciones Científicas De Investigación
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its potential effects on estrogen receptor signaling and related biological processes.
Medicine: Explored for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of new materials and chemical processes that leverage its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol typically involves multiple steps, starting from estradiol or its derivatives. Key steps include selective deuteration at the 2 and 4 positions, which can be achieved using deuterated reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered biological properties.
Mecanismo De Acción
The mechanism of action of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol involves its interaction with estrogen receptors, leading to the modulation of gene expression and cellular responses. The presence of deuterium atoms may influence its binding affinity and metabolic stability, potentially enhancing its therapeutic efficacy and reducing side effects.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: The parent compound, naturally occurring estrogen with well-known biological effects.
Estrone: Another naturally occurring estrogen, structurally similar but with different biological activity.
Ethinylestradiol: A synthetic derivative used in oral contraceptives, known for its high potency and stability.
Uniqueness
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol is unique due to its specific deuteration, which can enhance its metabolic stability and alter its biological activity compared to other estrogens. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
(8R,9S,13S,14S,16S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-FMPUZFRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@@H]4O)O)C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028105 | |
| Record name | 16-Epiestriol-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366495-94-5 | |
| Record name | 16-Epiestriol-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea](/img/structure/B1431764.png)

![N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide](/img/structure/B1431767.png)

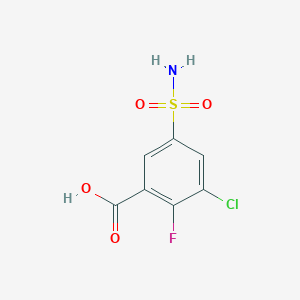

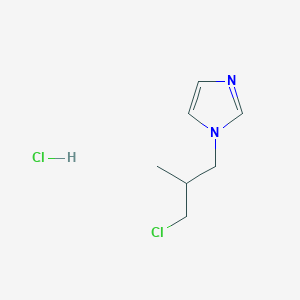
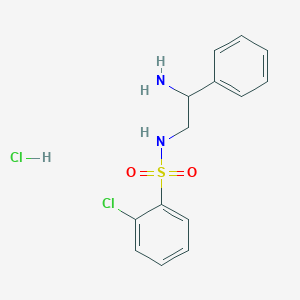
![(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B1431777.png)
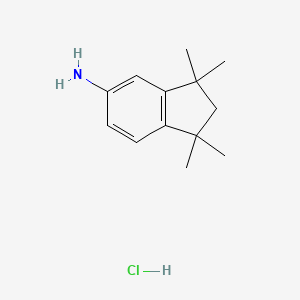
![Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride](/img/structure/B1431781.png)
![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole](/img/structure/B1431782.png)

